3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a methyl group, and a phenylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea typically involves multiple steps. One common route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting a suitable precursor with reagents such as oxalyl chloride and N,N-dimethylformamide in dichloromethane.
Introduction of the phenylurea structure: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an isocyanate compound under controlled conditions.
Attachment of the pyridazinyl group: The final step includes the reaction of the intermediate with 6-methylpyridazine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: The phenylurea structure can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its effects on various biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is unique due to its combination of a benzo[d][1,3]dioxole moiety, a phenylurea structure, and a pyridazinyl group
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-13-3-10-19(23-22-13)28-16-7-5-15(6-8-16)24(2)20(25)21-14-4-9-17-18(11-14)27-12-26-17/h3-11H,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLAOSYYXBHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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